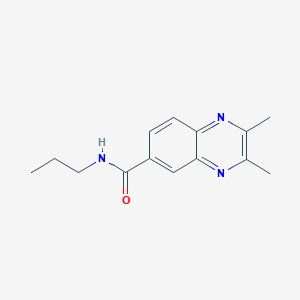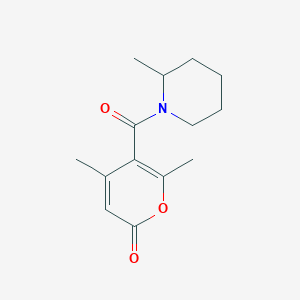
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide, also known as FTQC, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. FTQC has shown promising results in various scientific research studies, making it a topic of interest for researchers.
Mechanism of Action
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide exerts its therapeutic effects through various mechanisms of action, including the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been found to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to regulate glucose metabolism and improve insulin sensitivity in diabetic animals. Additionally, N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. One potential direction is the development of novel synthetic methods to improve the yield and purity of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in humans.
Synthesis Methods
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide can be synthesized through a multistep process, which involves the reaction of 2-furancarboxaldehyde with 2,3,6-trimethylquinoxaline-6-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified through column chromatography.
Scientific Research Applications
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-12(2)19-16-9-13(6-7-15(16)18-11)17(21)20(3)10-14-5-4-8-22-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHFNBRULBINLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylquinoxaline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)


![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




